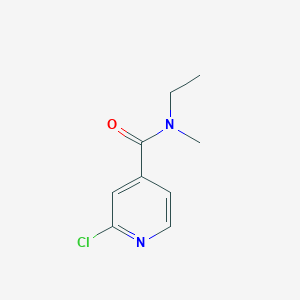
2-chloro-N-ethyl-N-methylpyridine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-ethyl-N-methylpyridine-4-carboxamide is an organic compound with the molecular formula C9H11ClN2O It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-ethyl-N-methylpyridine-4-carboxamide typically involves the reaction of 2-chloropyridine-4-carboxylic acid with N-ethyl-N-methylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane (DCM) and a temperature range of 0-25°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method.
化学反应分析
Types of Reactions
2-chloro-N-ethyl-N-methylpyridine-4-carboxamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine group.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu) in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (mCPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Nucleophilic substitution: Products include various substituted pyridine derivatives.
Oxidation: The major product is the N-oxide derivative.
Reduction: The major product is the corresponding amine.
科学研究应用
2-chloro-N-ethyl-N-methylpyridine-4-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
作用机制
The mechanism of action of 2-chloro-N-ethyl-N-methylpyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific application and target molecule.
相似化合物的比较
Similar Compounds
- 2-chloro-N-methylpyridine-4-carboxamide
- 2-chloro-N-ethylpyridine-4-carboxamide
- 2-chloro-N-methyl-N-phenylpyridine-4-carboxamide
Uniqueness
2-chloro-N-ethyl-N-methylpyridine-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethyl and methyl groups on the nitrogen atom can influence its reactivity and interaction with molecular targets, making it a valuable compound for various applications.
生物活性
2-Chloro-N-ethyl-N-methylpyridine-4-carboxamide (CAS No. 1094498-46-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including antibacterial, antifungal, and anticancer properties, supported by research findings and case studies.
| Property | Value |
|---|---|
| CAS Number | 1094498-46-0 |
| Molecular Formula | C10H12ClN2O |
| Molecular Weight | 212.66 g/mol |
| Purity | ≥95% |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, yielding minimum inhibitory concentration (MIC) values as follows:
- Staphylococcus aureus : MIC = 5.64 to 77.38 µM
- Escherichia coli : MIC = 2.33 to 156.47 µM
- Pseudomonas aeruginosa : MIC = 13.40 to 137.43 µM
These results suggest that the compound has promising potential as an antibacterial agent, particularly against Gram-positive bacteria .
Antifungal Activity
The compound also demonstrated antifungal activity against Candida albicans and Fusarium oxysporum, with MIC values of 16.69 to 78.23 µM and 56.74 to 222.31 µM, respectively. These findings highlight its potential application in treating fungal infections .
Anticancer Activity
In addition to its antimicrobial properties, the compound has been investigated for its anticancer effects. Studies have shown that it can inhibit the growth of various cancer cell lines, including:
- Prostate Cancer (PC3) : Inhibition observed with IC50 values in the low micromolar range.
- Ovarian Carcinoma (PA1) : Similar inhibition patterns noted.
The mechanism of action appears to involve the modulation of key signaling pathways related to cell proliferation and apoptosis, particularly through the inhibition of specific kinases involved in tumorigenesis .
Case Studies
Several case studies have explored the biological activity of related pyridine derivatives, providing insights into structure-activity relationships (SAR). For instance:
- Study on Pyridine Derivatives : A series of N-substituted pyridines were synthesized and tested for their biological activities. The presence of electron-withdrawing or donating groups significantly influenced their potency against various microbial strains .
- Antitumor Evaluation : A study focusing on N-substituted carbazoles indicated that modifications similar to those in this compound could enhance anticancer activity through improved binding affinity to target proteins .
属性
分子式 |
C9H11ClN2O |
|---|---|
分子量 |
198.65 g/mol |
IUPAC 名称 |
2-chloro-N-ethyl-N-methylpyridine-4-carboxamide |
InChI |
InChI=1S/C9H11ClN2O/c1-3-12(2)9(13)7-4-5-11-8(10)6-7/h4-6H,3H2,1-2H3 |
InChI 键 |
QITIFJYEODLWGG-UHFFFAOYSA-N |
规范 SMILES |
CCN(C)C(=O)C1=CC(=NC=C1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















